molecular formula C7H5BrFI B1597761 5-Bromo-2-fluoro-4-iodotoluene CAS No. 202865-75-6

5-Bromo-2-fluoro-4-iodotoluene

Cat. No. B1597761
CAS RN: 202865-75-6
M. Wt: 314.92 g/mol
InChI Key: TZXUAIBBPDNZQO-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-iodotoluene is a halogenated hydrocarbon . It has gained attention in the field of research and industry due to its unique properties and potential applications.


Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-4-iodotoluene involves a multi-step reaction . The first step involves the use of SnCl2 and HCl, followed by a reaction with NaNO2 and HCl at 0 - 5 °C. The final step involves a reaction with KI .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-fluoro-4-iodotoluene is C7H5BrFI . The molecular weight is 314.92 . The structure of this compound can be analyzed using computational Density Functional Theory (DFT) and related methodologies .


Chemical Reactions Analysis

5-Bromo-2-fluoro-4-iodotoluene undergoes a chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluoro-4-iodotoluene are as follows: It has a boiling point of 249-250 °C (lit.) , a density of 2.145 g/mL at 25 °C (lit.) , and a refractive index of n20/D 1.624 (lit.) .

Scientific Research Applications

Organic Synthesis: Building Blocks for Complex Molecules

5-Bromo-2-fluoro-4-iodotoluene is a versatile halogenated compound used as a building block in organic synthesis. Its halogen groups are reactive sites that can undergo various substitution reactions, making it a valuable starting material for constructing complex molecules. For instance, it can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are fundamental in creating pharmaceuticals and advanced materials .

Safety And Hazards

The safety data sheet for 5-Bromo-2-fluoro-4-iodotoluene indicates that it is classified under GHS07. The hazard statements include H302 and H413. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The unique properties and potential applications of 5-Bromo-2-fluoro-4-iodotoluene make it a subject of interest for future research. Its use in the Suzuki reaction suggests potential applications in organic synthesis .

properties

IUPAC Name

1-bromo-4-fluoro-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXUAIBBPDNZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377720
Record name 5-Bromo-2-fluoro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-iodotoluene

CAS RN

202865-75-6
Record name 5-Bromo-2-fluoro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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